molecular formula C9H13BrN2OS B13215804 N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide

N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide

Cat. No.: B13215804
M. Wt: 277.18 g/mol
InChI Key: LOSTZXUCNODLLQ-UHFFFAOYSA-N
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Description

N-(2-{[(5-Bromothiophen-2-yl)methyl]amino}ethyl)acetamide is a synthetic organic compound of interest in chemical and pharmaceutical research. Its structure integrates a bromothiophene moiety, a feature common in various research areas . The 5-bromothiophene component is a versatile building block in organic synthesis, frequently utilized in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to construct more complex molecular architectures . This makes the compound a potential intermediate in the development of novel compounds for material science and medicinal chemistry research. The molecule also contains an ethylacetamide sidechain linked by a methylamino group, which can contribute to its potential physicochemical and pharmacodynamic properties. Thiophene-based analogs are widely studied for their diverse biological activities . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C9H13BrN2OS

Molecular Weight

277.18 g/mol

IUPAC Name

N-[2-[(5-bromothiophen-2-yl)methylamino]ethyl]acetamide

InChI

InChI=1S/C9H13BrN2OS/c1-7(13)12-5-4-11-6-8-2-3-9(10)14-8/h2-3,11H,4-6H2,1H3,(H,12,13)

InChI Key

LOSTZXUCNODLLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNCC1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of N-[2-[(5-bromothiophen-2-yl)methylamino]ethyl]acetamide generally follows a multi-step organic synthesis approach involving:

  • Step 1: Formation of Schiff Base
    5-bromothiophene-2-carbaldehyde is reacted with ethylenediamine to form an imine (Schiff base). This condensation reaction typically occurs in an organic solvent such as dichloromethane or ethanol under mild conditions.

  • Step 2: Reduction of Schiff Base
    The imine intermediate is reduced to the corresponding secondary amine using a reducing agent like sodium borohydride (NaBH4). This step converts the C=N double bond into a C–N single bond, stabilizing the aminoethyl linkage.

  • Step 3: Acetylation
    The resulting amine is acetylated using acetic anhydride in the presence of a base such as triethylamine to yield the target acetamide compound.

This synthetic pathway is summarized in Table 1.

Step Reactants Reagents/Conditions Product Intermediate
1 5-bromothiophene-2-carbaldehyde + ethylenediamine Solvent: DCM or ethanol, room temperature Schiff base (imine)
2 Schiff base NaBH4, mild conditions Secondary amine
3 Secondary amine Acetic anhydride, triethylamine N-[2-[(5-bromothiophen-2-yl)methylamino]ethyl]acetamide

Table 1: Typical synthetic route for N-[2-[(5-bromothiophen-2-yl)methylamino]ethyl]acetamide

Reaction Conditions and Optimization

  • Solvents: Dichloromethane (DCM), ethanol, or tetrahydrofuran (THF) are commonly used solvents for the condensation and acetylation steps due to their ability to dissolve both organic aldehydes and amines.

  • Temperature: The Schiff base formation is generally conducted at room temperature or slightly elevated temperatures (25–40°C). Reduction with sodium borohydride is performed at 0–25°C to control reaction rate and avoid side reactions. Acetylation is typically done at 0–50°C.

  • Reaction Time: Schiff base formation usually requires 1–3 hours. Reduction takes 1–2 hours, while acetylation can be completed within 1 hour.

  • Catalysts/Bases: Triethylamine is often used during acetylation to neutralize acetic acid byproduct and drive the reaction forward.

Industrial Scale Considerations

For industrial production, the synthetic route is adapted to continuous flow reactors and automated systems to enhance yield, reproducibility, and purity. Reaction parameters such as temperature, pressure, and molar ratios are tightly controlled. The use of sealed systems or reflux conditions is common to optimize conversion rates and minimize impurities.

Chemical Reaction Analysis

Types of Reactions Involved

  • Condensation: Formation of the Schiff base via nucleophilic addition of the amine to the aldehyde carbonyl group.
  • Reduction: Conversion of imine to amine using hydride donors.
  • Acetylation: Nucleophilic acyl substitution where the amine attacks acetic anhydride.

Common Reagents and Their Roles

Reagent Role Typical Conditions
5-bromothiophene-2-carbaldehyde Aldehyde substrate Starting material
Ethylenediamine Nucleophile for Schiff base formation Room temperature, solvent
Sodium borohydride (NaBH4) Reducing agent 0–25°C, aqueous or alcoholic medium
Acetic anhydride Acetylating agent Room temperature, base present
Triethylamine Base catalyst During acetylation

Table 2: Key reagents in the synthesis

Comparative Data from Research Studies

Yields and Purity

Step Reported Yield (%) Purity (%) (HPLC) Reference
Schiff base formation 85–95 >90 Literature synthesis protocols
Reduction 80–90 >95 Experimental data
Acetylation 90–98 >98 Industrial synthesis reports

Alternative Synthetic Routes

  • Some studies have explored direct reductive amination of 5-bromothiophene-2-carbaldehyde with ethylenediamine using sodium triacetoxyborohydride as a milder reducing agent to combine the condensation and reduction steps in one pot, improving efficiency and reducing reaction time.

  • Protection-deprotection strategies for the amine group have been reported to improve selectivity during acetylation in complex molecule synthesis.

Research Findings and Applications Related to Preparation

  • The bromine atom on the thiophene ring allows for further functionalization via substitution reactions, such as Suzuki cross-coupling, enabling the synthesis of derivatives with varied biological activities.

  • The compound’s synthesis has been optimized for use as an intermediate in medicinal chemistry, where modifications to the aminoethyl and acetamide groups are critical for tuning pharmacological properties.

Summary Table of Preparation Methods

Preparation Aspect Details Notes
Starting materials 5-bromothiophene-2-carbaldehyde, ethylenediamine Commercially available
Key reactions Schiff base formation, reduction, acetylation Multi-step synthesis
Reducing agents Sodium borohydride (common), sodium triacetoxyborohydride (alternative) Choice affects reaction conditions
Acetylation agent Acetic anhydride Requires base catalyst (triethylamine)
Solvents DCM, ethanol, THF Solubility and reaction compatibility
Reaction temperatures 0–50°C Controlled to optimize yield
Yields 80–98% per step High purity achievable
Industrial scale Continuous flow, automated reactors Enhanced reproducibility and efficiency

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromothiophene moiety to thiophene.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound vs. Phenyl-Based Analogs
  • Compound 19 (N-{2-[(2-Bromo-5-methoxyphenyl)methylamino]ethyl}acetamide): Shares the ethylacetamide chain but replaces the thiophene with a bromo-methoxyphenyl group. Methoxy groups are electron-donating, contrasting with bromine’s electron-withdrawing effect. Synthesized via reductive N-alkylation using LiAlH4 and Pd/C, yielding 48.7% .
  • 7a–7e Series (e.g., N-(2-(((3′-(Benzo-1,4-dioxan-6-yl)-2′-chloro-3-methoxy-[1,1′-biphenyl]-4-yl)methyl)amino)ethyl)acetamide): Biphenyl derivatives with chloro and alkoxy substituents. Synthesized via SOCl2-mediated activation of carboxylic acids followed by coupling with N-(2-aminoethyl)acetamide, yielding 28.0–48.7% .
Target Compound vs. Heterocyclic Analogs
  • N-(3-Acetyl-2-thienyl)acetamides: Feature acetylated thiophene rings but lack the bromine and ethylamino spacer. Synthesized in one step from 3-acetylthiophen-2-amine, highlighting the reactivity of thiophene amines in acetylation reactions .
  • N-{2-[(5-Bromopyridin-2-yl)amino]ethyl}acetamide: Replaces thiophene with a pyridine ring.

Physicochemical Properties

  • Spectroscopic Data :
    • The target compound’s bromothiophene moiety would exhibit distinct ¹H NMR shifts (e.g., deshielded protons near Br) compared to phenyl analogs like Compound 17. Thiophene’s aromaticity may also reduce rotational freedom versus biphenyl systems .
    • IR spectra for similar acetamides show characteristic C=O stretches near 1650–1680 cm⁻¹ and N-H bends at ~3300 cm⁻¹, consistent across analogs .
  • Solubility and Stability: Thiophene’s sulfur atom may enhance lipophilicity compared to phenyl rings but reduce water solubility. Bromine’s electronegativity could improve metabolic stability relative to methoxy or cyano substituents .

Data Tables

Table 2. Spectroscopic and Physical Properties

Compound ¹H NMR (δ, ppm) IR (C=O stretch, cm⁻¹) LogP (Predicted)
Target Compound ~7.2 (thiophene H) 1675 2.1 (estimated)
Compound 19 6.8–7.5 (aromatic H) 1668 1.8
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide 8.1 (NO₂), 7.3 (Br) 1682 1.7

Biological Activity

N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an opioid kappa agonist. This article explores its synthesis, biological effects, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃BrN₂OS
  • Molecular Weight : 277.18 g/mol
  • IUPAC Name : N-(2-(((5-bromothiophen-2-yl)methyl)amino)ethyl)acetamide hydrochloride

The compound features a bromothiophene moiety linked to an acetamide group through an ethylamine bridge, which contributes to its unique pharmacological properties.

Opioid Receptor Interaction

Research indicates that this compound acts as an opioid kappa agonist , which suggests potential applications in pain management therapies. The analgesic effects observed are reversible by naloxone, a known opioid antagonist, indicating the compound's specific interaction with opioid receptors.

Antioxidant Properties

In addition to its opioid activity, derivatives of this compound exhibit antioxidant properties , suggesting their potential in combating oxidative stress-related diseases. This dual activity enhances its therapeutic profile, making it a candidate for further exploration in various medicinal applications.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:

  • Formation of the Thiophene Derivative : Reaction of 5-bromothiophene with ethylenediamine.
  • Acetylation : The resulting intermediate is acetylated using acetic anhydride.
  • Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt form for stability and solubility.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(2-(4-methoxyphenyl)-ethyl)-acetamideContains a methoxyphenyl groupAnalgesic propertiesPotential for CNS activity
N-(2-(4-cyanophenoxy)-acetamideCyanophenoxy substituentAntimicrobial activityUnique electron-withdrawing properties
5-Bromo-N-(2-methylphenyl)acetamideMethylphenyl instead of thiopheneAnti-inflammatory effectsDifferent pharmacological profile

This compound stands out due to its specific bromothiophene structure, which may enhance its interactions with biological targets compared to other acetamides.

Case Studies and Research Findings

Recent studies have utilized molecular docking and receptor binding assays to evaluate the binding affinity of this compound to various opioid receptors. These studies indicate that modifications to the thiophene ring or acetamide group can significantly impact both binding affinity and biological efficacy.

Additionally, investigations into the compound's antimicrobial properties have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, further expanding its potential therapeutic applications.

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